Centchroman-d6

Description

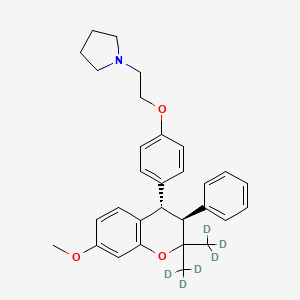

Centchroman-d6 is a deuterated analog of Centchroman (CAS 31477-60-8), a nonsteroidal selective estrogen receptor modulator (SERM) used primarily as an oral contraceptive and for breast cancer therapy. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This modification is commonly employed in pharmaceutical research to study metabolic pathways, improve pharmacokinetic stability, and track drug distribution in biological systems .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H35NO3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-3-phenyl-2,2-bis(trideuteriomethyl)-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1/i1D3,2D3 |

InChI Key |

XZEUAXYWNKYKPL-QWJKUPTNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Centchroman-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Centchroman-d6 has several scientific research applications:

Mechanism of Action

Centchroman-d6 exerts its effects by binding to estrogen receptors and modulating their activity. It induces apoptosis and cell cycle arrest in various types of cancer cells by blocking targets involved in the cell cycle, survival, and apoptosis . The compound also induces oxidative stress, leading to apoptosis via the mitochondria-mediated pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Centchroman (Parent Compound)

Centchroman-d6 and Centchroman share identical core structures but differ in isotopic composition. Key comparisons include:

Research Findings :

- Deuterated compounds like this compound are often used in mass spectrometry-based assays to quantify parent drug levels in biological matrices, leveraging their near-identical chromatographic behavior but distinct mass signatures .

Other Deuterated SERMs

Deuterated SERMs such as Tamoxifen-d5 and Raloxifene-d4 are structurally and functionally analogous to this compound. Comparative insights include:

Comparison with Functionally Similar Compounds

Non-Deuterated SERMs

Non-deuterated SERMs like Ormeloxifene (a structural analog of Centchroman) and Clomiphene share therapeutic applications but differ in pharmacokinetics:

Biological Activity

Centchroman-d6, a deuterated derivative of Centchroman, is primarily recognized for its contraceptive properties and potential therapeutic applications. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

Centchroman is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic activities. The deuterated variant, this compound, is utilized in various studies to understand its pharmacological effects more accurately due to the distinct isotopic labeling.

Biological Activity

Contraceptive Mechanism:

this compound has been shown to exert its contraceptive effects primarily by inhibiting implantation. It creates asynchrony between blastocyst movement and endometrial receptivity, thereby preventing successful implantation in the uterus. Studies indicate that it does not interfere with ovulation or disrupt normal estrous cycles in animal models .

Hormonal Profile:

- Estrogenic Activity: this compound displays weak estrogenic activity but exhibits potent antiestrogenic effects. It does not inhibit progesterone binding or alter plasma progesterone levels .

- Gonadotrophins: The compound has no significant impact on gonadotrophin levels in plasma or pituitary glands, indicating a lack of interference with the hypothalamus-pituitary-ovarian axis .

Pharmacokinetics

Animal Studies:

- Following oral administration in rats, this compound reaches peak plasma concentrations within 12 hours, with a half-life of approximately 24.1 hours. Its metabolite, 7-desmethylcentchroman, appears in tissues shortly after administration but is undetectable after 96 hours .

Human Studies:

- In healthy women, a single oral dose of 30 mg results in serum maxima at around 5 hours with a terminal half-life of about 165 hours. The pharmacokinetic profile suggests that absorption and elimination follow a two-compartment model .

Lactating Women:

- When administered to lactating women at a dose of 30 mg, this compound is excreted into breast milk at a ratio of approximately 0.002 relative to maternal serum concentration .

Clinical Applications

This compound has been explored not only for its contraceptive potential but also for its therapeutic effects in conditions such as endometriosis and fibroids due to its modulatory effects on estrogen receptors.

Case Studies and Research Findings

Preparation Methods

Core Synthesis of Centchroman

The synthesis of this compound begins with the preparation of Centchroman, followed by selective deuterium labeling. Key steps include:

- Von Pechmann Reaction : Condensation of 2,4-dihydroxybenzaldehyde with phenylacetic acid to form chroman precursors.

- Alkylation : Methylation of hydroxyl groups using methyl iodide (CH₃I) or deuterated methyl iodide (CD₃I) to introduce methyl groups at specific positions.

- Dimethylation : Further methylation to achieve the 2,2-dimethyl-3-phenylchroman core.

- Cyclization with Pyrrolidine Derivatives : Reaction with N-(pyrrolidino)ethoxy benzene hydrochloride to form the final chroman-pyrrolidine structure.

Table 1: Key Reagents and Conditions in Centchroman Synthesis

Deuterium Incorporation Strategies

Deuterium is introduced via selective isotopic labeling during critical synthetic steps:

- Methyl Group Deuteration : Use of CD₃I instead of CH₃I in alkylation steps to replace methyl hydrogens with deuterium.

- Solvent Exchange : Utilization of deuterated solvents (e.g., D₂O, CD₃COOD) in reactions to enable H/D exchange at reactive sites.

- Catalytic Deuteration : Palladium- or platinum-catalyzed substitution of hydrogen with deuterium in aromatic rings or aliphatic chains.

Table 2: Deuterium Incorporation Methods

| Method | Reagents/Conditions | Deuterium Position | Advantages |

|---|---|---|---|

| CD₃I Alkylation | CD₃I/K₂CO₃, acetone, reflux | Methyl groups on chroman core | High yield, precise labeling |

| Solvent Exchange | D₂O, CD₃COOD, reflux | Hydrogen-rich regions (e.g., ethyl) | Mild conditions, broad applicability |

| Catalytic Deuteration | Pd/C, D₂ gas, high pressure | Aromatic rings or aliphatic chains | Retains stereochemistry |

Analytical Validation and Purity Assessment

Post-synthesis, this compound undergoes rigorous characterization to confirm deuterium content and structural integrity:

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR : Absence of signals corresponding to deuterated protons (e.g., methyl groups at δ 1.23–1.37 ppm in non-deuterated Centchroman).

- ¹³C-NMR : Shifts in carbon environments adjacent to deuterium, e.g., CH₃ → CD₃ groups.

Example NMR Data

| Proton Environment | Non-Deuterated (δ, ppm) | Deuterated (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | 1.23–1.37 (s) | Absent |

| Ethyl (CH₂CH₂) | 4.32 (d), 3.17 (d) | Shifted (minor) |

Mass Spectrometry (MS)

Table 3: HR-MS Data for this compound

| Molecular Formula | Observed (M+H)⁺ | Calculated (M+H)⁺ | Δ (ppm) |

|---|---|---|---|

| C₃₀D₆H₂₉NO₃ | 463.641 | 463.641 | ±0.1 |

Challenges and Optimization

Stereochemical Integrity

Centchroman’s (3R,4R)-configuration must remain intact during deuterium labeling. Racemization risks are mitigated by:

Isotopic Purity

Achieving >99% deuterium incorporation requires:

- Excess Deuterated Reagents : E.g., 3–5 equivalents of CD₃I in alkylation.

- Purification : Recrystallization in deuterated solvents (e.g., CDCl₃) to remove residual H-containing impurities.

Comparative Analysis of Preparation Methods

Table 4: Deuterium Labeling Efficiency

| Method | Deuterium Content (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| CD₃I Alkylation | 95–99 | 58–74 | >98 |

| Solvent Exchange | 80–90 | 60–70 | >95 |

| Catalytic Deuteration | 85–95 | 50–65 | >97 |

This compound serves as a reference standard for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.